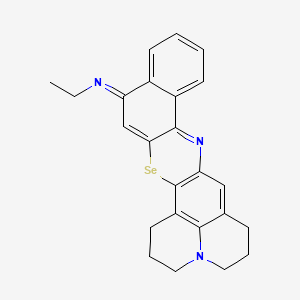![molecular formula C23H21ClN2O5 B12386372 (1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1R,3S-RSL 3 is a small molecule known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is particularly significant in the study of ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1R,3S-RSL 3 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often vary slightly depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of 1R,3S-RSL 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1R,3S-RSL 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons or hydrogen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Aplicaciones Científicas De Investigación
1R,3S-RSL 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study oxidative stress and redox biology.
Biology: Investigates the role of ferroptosis in cellular processes and diseases.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
1R,3S-RSL 3 exerts its effects by inhibiting glutathione peroxidase 4 (GPX4), an enzyme that protects cells from oxidative damage. By inhibiting GPX4, 1R,3S-RSL 3 induces ferroptosis, leading to cell death through the accumulation of lipid peroxides. This mechanism involves the interaction with molecular targets such as p62 and Nrf2, and the inactivation of Keap1 .
Comparación Con Compuestos Similares
Similar Compounds
Erastin: Another ferroptosis inducer that targets the cystine/glutamate antiporter.
ML162: A small molecule that induces ferroptosis by inhibiting GPX4.
FIN56: Promotes ferroptosis through the degradation of GPX4.
Uniqueness
1R,3S-RSL 3 is unique in its specific inhibition of GPX4 and its potent induction of ferroptosis. Unlike other compounds, it has a distinct stereochemistry that contributes to its effectiveness and specificity in targeting GPX4 .
Propiedades
Fórmula molecular |
C23H21ClN2O5 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
methyl (1R,3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1 |
Clave InChI |
TXJZRSRTYPUYRW-GHTZIAJQSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
SMILES canónico |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)






![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
